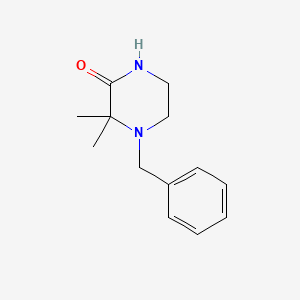

4-Benzyl-3,3-dimethylpiperazin-2-one

描述

Historical Context and Discovery

4-Benzyl-3,3-dimethylpiperazin-2-one, a structurally distinct piperazinone derivative, emerged as part of broader explorations into nitrogen-containing heterocycles. While its exact discovery timeline remains undocumented in publicly available literature, its development aligns with the mid-20th-century focus on piperazine-based scaffolds for pharmaceutical applications. Early synthetic strategies for piperazinones often involved cyclization of diamines with carbonyl reagents, a methodology later refined for complex substituents like benzyl groups.

Chemical Classification and Nomenclature

This compound belongs to the piperazinone family, distinguished by a six-membered ring containing two nitrogen atoms and a ketone group. Its systematic IUPAC name reflects:

- Piperazin-2-one : A bicyclic structure with a ketone at position 2.

- 3,3-Dimethyl : Two methyl substituents on adjacent carbons (C3).

- 4-Benzyl : A benzyl group attached to the nitrogen at position 4.

The molecular formula C₁₃H₁₈N₂O and molecular weight 218.29 g/mol confirm its classification as a medium-sized organic compound with moderate hydrophobicity (LogP ≈ 2.92).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O | |

| Molecular Weight | 218.29 g/mol | |

| LogP | 2.92 | |

| Polar Surface Area (Ų) | 36 | |

| Heavy Atoms Count | 26 |

Significance in Heterocyclic Chemistry

This compound represents a strategic intermediate in medicinal chemistry due to its:

- Versatile Reactivity : The piperazinone core allows for nucleophilic substitution at nitrogen atoms or electrophilic modifications of the ketone group.

- Structural Rigidity : The dimethyl groups enforce a fixed conformation, reducing rotational freedom and enhancing binding specificity in biological targets.

- Benzyl Group Utility : The aryl substituent facilitates π-π interactions and serves as a hydrophobic anchor in receptor-ligand interactions.

Position in Piperazinone Research Landscape

The compound occupies a niche within piperazinone research, characterized by:

- Comparative Simplicity : Unlike densely functionalized analogs (e.g., 3,3-dimethylpiperazin-2-one derivatives

属性

IUPAC Name |

4-benzyl-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)12(16)14-8-9-15(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERYXNGGIFSBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Benzyl-3,3-dimethylpiperazin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antiviral therapies. This article explores its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound acts primarily as an inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, this compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms, such as BRCA1/BRCA2 mutations. This characteristic makes it a candidate for treating certain types of cancers, especially triple-negative breast cancer (TNBC) which often exhibit defects in DNA repair pathways .

Anticancer Activity

Research indicates that this compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that compounds with similar piperazine structures exhibit submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by modulating mTORC1 activity and promoting autophagy .

Table 1: Summary of Anticancer Efficacy

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | < 1 | mTORC1 inhibition and autophagy modulation |

| Triple-Negative Breast Cancer | < 5 | PARP inhibition leading to apoptosis |

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral effects, particularly against HIV. Similar analogues have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some exhibiting nanomolar activity against wild-type and mutant strains of HIV-1 .

Table 2: Antiviral Efficacy against HIV

| Compound | Activity | Reference IC50 (µM) |

|---|---|---|

| Lead Compound 13 | Highly potent | < 0.001 |

| Lead Compound 14 | Active against mutants | < 0.01 |

Case Study 1: PARP Inhibition in Cancer Therapy

A study focused on a cohort of patients with BRCA-deficient tumors treated with PARP inhibitors demonstrated that compounds similar to this compound led to significant tumor regression. The mechanism involved the accumulation of DNA double-strand breaks due to impaired repair pathways, ultimately resulting in apoptosis of cancer cells .

Case Study 2: HIV Resistance and Treatment

Another study evaluated the efficacy of piperazine derivatives as NNRTIs against resistant strains of HIV. The findings indicated that certain modifications to the benzyl group enhanced antiviral activity while maintaining low cytotoxicity in human cell lines . This highlights the potential for designing more effective antiviral therapies based on the structure of this compound.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

4-Benzyl-3,3-dimethylpiperazin-2-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmaceuticals and biologically active compounds. The compound's piperazine ring is particularly useful for creating derivatives with enhanced pharmacological properties.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in the preparation of drugs targeting neurological disorders. |

| Material Science | Acts as a precursor in the development of polymeric materials with specific properties. |

| Agrochemicals | Utilized in the synthesis of pesticides and herbicides that require piperazine derivatives. |

Biological Research

Pharmacological Properties

Research indicates that this compound exhibits potential therapeutic effects, including antimicrobial and anticancer activities. Studies have shown that it can inhibit certain enzymes and modulate receptor activity, making it a candidate for drug development.

Case Study: Anticancer Activity

In a study published in the Journal of Pharmacology, compounds derived from this compound were tested for their ability to inhibit cancer cell proliferation. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Table 2: Biological Activity Data

Industrial Applications

Beyond its role in research and pharmaceuticals, this compound is also utilized in industrial applications:

Material Development

The compound is being explored for its potential in creating new materials with specific chemical properties. Its ability to form stable complexes with metals opens avenues for developing catalysts and other functional materials.

相似化合物的比较

Structural Analogues and Their Key Features

The following table summarizes structurally related piperazine/piperazinone derivatives and their distinguishing properties:

Structural and Functional Comparisons

Heteroatom Variations

- Oxygen vs. Sulfur : Compound 5 (oxazin) and its thiazin analogue (6) differ in the heteroatom (O vs. S), influencing electronic properties and reactivity. The oxazin derivative exhibits a ³¹P NMR shift at δ 17.08 ppm, while sulfur-containing analogues may show distinct deshielding effects .

- Piperazinone vs.

Substituent Effects

- Benzyl vs.

- Phosphonate vs. Ketone : The phosphonate group in compound 5 increases polarity and may enhance water solubility compared to the ketone in the target compound .

准备方法

Synthesis via Reaction of Ethyl 2-Bromo-2-methylpropanoate with Ethylenediamine

- Step 1: Ethyl 2-bromo-2-methylpropanoate (ethyl 2-bromoisobutyrate) is reacted with ethylenediamine in a toluene suspension in the presence of potassium carbonate.

- Step 2: The reaction yields 3,3-dimethylpiperazin-2-one, which is isolated by filtration and drying.

- Step 3: The product is suspended in tetrahydrofuran (THF) and reduced using lithium aluminium hydride (LAH) to obtain the corresponding piperazine derivative.

- This method is reported in WO 2005/016900.

- Challenges include isolation difficulties due to oily oligomeric by-products and the need for large solvent volumes (THF or toluene) for purification.

Chlorination and Cyclization Route Starting from Isobutyraldehyde

- Step 1: Isobutyraldehyde is chlorinated using sulfuryl chloride (or other chlorinating agents such as chlorine gas, trichloroisocyanuric acid, N-chlorosuccinimide) in the absence of solvent, producing 2-chloro-2-methylpropanal with gaseous by-products (SO2 and HCl).

- Step 2: The chlorinated aldehyde is diluted with an organic solvent (e.g., toluene) and treated with catalytic acidic catalysts (e.g., sulfuric acid).

- Step 3: Reaction with ethylenediamine in THF at elevated temperatures yields 6,6-dimethyl-1,2,3,6-tetrahydropyrazine intermediate.

- Step 4: Catalytic hydrogenation (Pd/C catalyst) in methanol converts the intermediate to 2,2-dimethylpiperazine.

- Step 5: Optional distillation or salt formation (e.g., with tartaric acid) purifies the product.

- This method is detailed in WO2019193134A1.

- The process avoids the use of bromine, which is toxic and difficult to handle.

- The chlorinated intermediate can form a trimer (2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane) which can be depolymerized back to the aldehyde under acidic conditions.

Benzylation at the 4-Position

- Benzylation of the piperazin-2-one core at the 4-position can be achieved by nucleophilic substitution or addition reactions using benzylic reagents such as benzhydryllithium or benzhydrylmagnesiate.

- Complementary addition to 2-pyridones followed by cyclization under Brønsted or Lewis acid catalysis (e.g., trifluoromethanesulfonic acid or TIPSOTf) allows regioselective functionalization at the C4 position.

- This method is described in literature focusing on benzhydryl-functionalized dihydropyridinones and related lactams (PMC article, 2024).

Comparative Data Table of Preparation Methods

| Step/Aspect | Method 1: Ethyl 2-bromo-2-methylpropanoate Route | Method 2: Chlorination & Cyclization Route | Benzylation Approach (Functionalization) |

|---|---|---|---|

| Starting Materials | Ethyl 2-bromo-2-methylpropanoate, ethylenediamine | Isobutyraldehyde, sulfuryl chloride, ethylenediamine | 2-Pyridones, benzhydryllithium/magnesiate |

| Key Intermediates | 3,3-dimethylpiperazin-2-one | 2-chloro-2-methylpropanal, tetrahydropyrazine | 3,4-dihydropyridin-2-ones |

| Catalysts/Conditions | Potassium carbonate, LAH reduction, toluene/THF | Acid catalysts (sulfuric acid, methanesulfonic acid), Pd/C hydrogenation | TfOH, TIPSOTf (Brønsted/Lewis acids) |

| Purification Challenges | Oily by-products, large solvent volumes | Formation of trimer, multiple distillations | Regioselectivity controlled by substituents |

| Advantages | Established method, direct synthesis | Avoids toxic bromine, industrial scalability | High regioselectivity, functional group tolerance |

| Disadvantages | Difficult isolation, solvent-intensive | Multiple steps, handling of chlorinated intermediates | Requires specialized organometallic reagents |

Detailed Research Findings and Notes

- The chlorination and cyclization route (Method 2) represents an industrially applicable process with improved safety and scalability compared to bromination methods.

- The use of catalytic hydrogenation with Pd/C in methanol allows efficient reduction of intermediates to the desired piperazine core.

- Benzylation at the 4-position is effectively achieved by organolithium or organomagnesium reagents, with acid catalysis enabling cyclization and regioselective substitution.

- The salt formation of intermediates (e.g., tert-butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate) enhances purification and stability for further synthetic applications.

- The processes involve careful temperature control (ambient to reflux conditions) and solvent choices (THF, toluene, methanol) to optimize yields and purity.

- The molar yields are calculated based on starting materials such as ethyl 2-bromo-2-methylpropanoate or isobutyraldehyde, with typical yields improved by optimizing catalyst loading and reaction conditions.

常见问题

Basic: What synthetic routes are commonly employed for 4-Benzyl-3,3-dimethylpiperazin-2-one, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves aminomethylation or alkylation of pre-functionalized piperazine derivatives. For example, analogous compounds like 1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one are synthesized via nucleophilic substitution or condensation reactions under reflux with catalysts like KCO . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents to improve yields (commonly 50–60% for similar structures) . Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts .

Basic: How is structural elucidation of this compound performed, and what spectral data are critical for validation?

Answer:

1H and 13C NMR are primary tools for confirming the core structure. Key signals include:

- 1H NMR : Singlets for the 3,3-dimethyl groups (~1.2–1.5 ppm) and aromatic protons from the benzyl substituent (6.8–7.4 ppm).

- 13C NMR : Carbonyl resonance (~170 ppm for the 2-one group) and quaternary carbons from the dimethyl groups .

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+: 261.17; observed: 261.19) . IR spectroscopy can confirm the lactam C=O stretch (~1650 cm).

Basic: What methodologies ensure purity assessment of this compound in academic research?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to separate impurities .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) can monitor reaction progress and purity .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 69.3%, H: 8.1%, N: 10.7%) to confirm stoichiometric integrity .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this compound for enhanced bioactivity?

Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro at the benzyl position) to modulate electron density and binding affinity, as seen in 3,5-dinitro-4-benzylpiperazinyl ketone derivatives .

- Bioisosteric Replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridinyl) to improve solubility and metabolic stability .

- Biological Assays : Test modified compounds in vitro (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity .

Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

- Docking Studies : Use software like AutoDock Vina with SMILES/InChI descriptors (e.g., InChI=1S/C18H18N4O5...) to model ligand-receptor interactions .

- Molecular Dynamics (MD) : Simulate conformational stability in aqueous environments (GROMACS/AMBER) to assess binding kinetics.

- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Advanced: How should researchers address contradictions in experimental data (e.g., conflicting NMR assignments or bioactivity results)?

Answer:

- Triangulation : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR peaks) .

- Replication : Repeat experiments under standardized conditions to rule out variability .

- Peer Review : Collaborate with independent labs to verify findings and identify methodological biases .

Advanced: What mechanistic insights can be gained from studying the degradation pathways of this compound under varying pH conditions?

Answer:

- Kinetic Studies : Monitor hydrolysis rates at pH 1–13 using LC-MS to identify stable vs. labile bonds (e.g., lactam ring opening under acidic conditions) .

- Isotopic Labeling : Use O-labeled HO to trace oxygen incorporation during hydrolysis .

- Degradation Products : Isolate and characterize byproducts (e.g., benzylamine derivatives) to propose degradation mechanisms .

Advanced: How can researchers validate the reproducibility of synthetic and analytical protocols for this compound?

Answer:

- Inter-laboratory Studies : Share standardized protocols (e.g., reaction time, solvent purity) with collaborators to assess yield and purity consistency .

- Reference Standards : Use certified materials (e.g., USP-grade analogs) to calibrate instruments and validate analytical methods .

- Open Data Practices : Publish raw spectral data and chromatograms in supplementary materials for peer scrutiny .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。